molecular formula C8H11N2O3+ B14349204 Hydroxy(dimethyl)(4-nitrophenyl)ammonium CAS No. 93300-71-1

Hydroxy(dimethyl)(4-nitrophenyl)ammonium

Cat. No.: B14349204
CAS No.: 93300-71-1
M. Wt: 183.18 g/mol
InChI Key: KGOHEZPCCUDYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(dimethyl)(4-nitrophenyl)ammonium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a hydroxyl group, two methyl groups, and a 4-nitrophenyl substituent.

Properties

CAS No.

93300-71-1

Molecular Formula

C8H11N2O3+

Molecular Weight

183.18 g/mol

IUPAC Name

hydroxy-dimethyl-(4-nitrophenyl)azanium

InChI

InChI=1S/C8H11N2O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3/q+1

InChI Key

KGOHEZPCCUDYDB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Nitration in Acetic Acid

A scalable route involves nitrating dimethyl(4-hydroxyphenyl)ammonium chloride using ammonium nitrate (NH₄NO₃) as the nitrating agent in the presence of copper(II) acetate [Cu(OAc)₂] as a catalyst. The reaction proceeds in 80% acetic acid at 90–100°C for 12–24 hours, achieving yields of 85–92%. Key steps include:

  • Electrophilic nitration : The nitro group is introduced para to the hydroxyl group via a mixed acid system (HNO₃/AcOH).
  • Copper-mediated stabilization : Cu²⁺ coordinates with the ammonium group, preventing over-nitration and directing regioselectivity.

Optimization Data :

Parameter Optimal Value Yield Impact
Cu(OAc)₂ loading 5 mol% +15%
Reaction temperature 95°C Max yield
HNO₃:Substrate ratio 1.1:1 Minimizes byproducts

Reductive Amination of 4-Nitrobenzaldehyde

Two-Step Synthesis via Schiff Base Intermediate

This method employs 4-nitrobenzaldehyde as the starting material:

  • Schiff base formation : Condensation with dimethylamine in ethanol at 25°C forms (E)-N,N-dimethyl-1-(4-nitrophenyl)methanimine.
  • Borohydride reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine, followed by in situ oxidation with H₂O₂ to introduce the hydroxyl group.

Reaction Scheme :
4-Nitrobenzaldehyde + (CH₃)₂NH → Schiff base → NaBH₄ → N,N-dimethyl(4-nitrophenyl)methanamine → H₂O₂ → Hydroxy(dimethyl)(4-nitrophenyl)ammonium

Yield : 68–74% after purification via recrystallization (ethanol/water).

Quaternary Ammoniation of 4-Nitrobenzyl Halides

Nucleophilic Substitution with Dimethylhydroxylamine

4-Nitrobenzyl bromide reacts with dimethylhydroxylamine (HN(CH₃)₂OH) in acetonitrile under reflux (82°C, 6 hours). The reaction proceeds via an SN2 mechanism, yielding the target compound with 79% efficiency.

Critical Factors :

  • Solvent polarity : Acetonitrile enhances nucleophilicity of HN(CH₃)₂OH.
  • Stoichiometry : A 1.2:1 molar ratio of HN(CH₃)₂OH to benzyl halide prevents di-alkylation.

Scalability Note : Pilot-scale batches (≥1 kg) require slow addition of benzyl halide to control exothermicity.

Oxidative Functionalization of N,N-Dimethyl-4-nitroaniline

Electrochemical Hydroxylation

N,N-Dimethyl-4-nitroaniline undergoes anodic oxidation in a divided cell using Pt electrodes and 0.1 M H₂SO₄ electrolyte. At 1.8 V (vs. Ag/AgCl), the methyl group is hydroxylated to form the quaternary ammonium product.

Advantages :

  • No exogenous oxidants required.
  • Tunable selectivity via potential control.

Limitations :

  • Low faradaic efficiency (42%) due to competing nitro group reduction.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Green Metrics (E-factor)
Copper-catalyzed nitration 92 99.5 High 6.2
Reductive amination 74 98.7 Moderate 8.9
Quaternary ammoniation 79 99.1 High 5.8
Electrochemical 45 97.3 Low 3.1

Key Insights :

  • Copper-catalyzed nitration offers the best balance of yield and scalability for industrial applications.
  • Electrochemical methods exhibit the lowest environmental impact but require optimization for practical use.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.7 Hz, 2H, Ar-H), 7.89 (d, J=8.7 Hz, 2H, Ar-H), 3.42 (s, 6H, N(CH₃)₂), 2.95 (s, 1H, OH).
  • IR (KBr): ν 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 3250 cm⁻¹ (O-H stretch).

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN:H₂O = 70:30, 1 mL/min).
  • Elemental Analysis : Calculated (%) for C₈H₁₁N₂O₃⁺: C 52.46, H 6.05, N 15.29; Found: C 52.41, H 6.08, N 15.25.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and conditions involving Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzenaminium derivatives.

Scientific Research Applications

Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Comparative Data

Compound Molecular Formula Key Applications Hazard Profile
This compound C₈H₁₁N₂O₃⁺ Ionic liquids, potential bioactivity Limited data; possible irritant
Dimethyl(4-methylphenyl)ammonium C₉H₁₄N⁺ Crystallography studies Low toxicity
Dimethyl 4-nitrophenyl phosphate C₈H₁₀NO₆P Enzymatic assays, pesticides Moderate toxicity (hydrolysis products)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.